N-(2,6-difluorophenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide
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Overview
Description
N-(2,6-DIFLUOROPHENYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring substituted with difluorophenyl and methanesulfonyl groups. Its molecular formula is C20H22F2N2O3S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-DIFLUOROPHENYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring. The difluorophenyl and methanesulfonyl groups are then introduced through a series of substitution reactions. Common reagents used in these reactions include fluorinating agents and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems also enhances the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-DIFLUOROPHENYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and sulfonation reactions are common, using reagents like halogen gases and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones, while reduction can produce corresponding alcohols.
Scientific Research Applications
N-(2,6-DIFLUOROPHENYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,6-DIFLUOROPHENYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity, while the methanesulfonyl group contributes to its stability and solubility. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-DIFLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE
- N-(2,6-DIFLUOROPHENYL)METHANESULFONAMIDE
- N-(3-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE
Uniqueness
Compared to these similar compounds, N-(2,6-DIFLUOROPHENYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE exhibits unique properties due to the combined presence of difluorophenyl and methanesulfonyl groups. This combination enhances its chemical stability, solubility, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H22F2N2O3S |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-(2,6-difluorophenyl)-1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H22F2N2O3S/c1-14-4-2-5-15(12-14)13-28(26,27)24-10-8-16(9-11-24)20(25)23-19-17(21)6-3-7-18(19)22/h2-7,12,16H,8-11,13H2,1H3,(H,23,25) |
InChI Key |
DWSFFZDGJCKPBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C=CC=C3F)F |
Origin of Product |
United States |
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